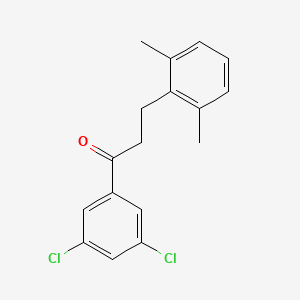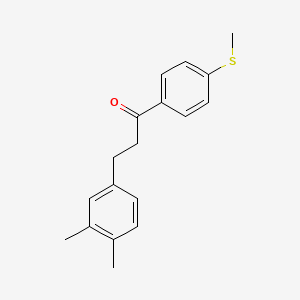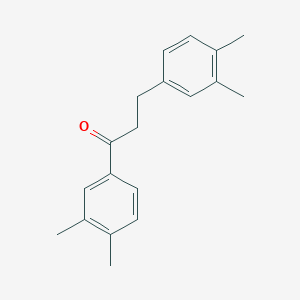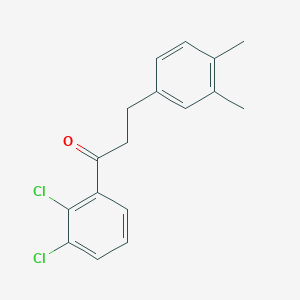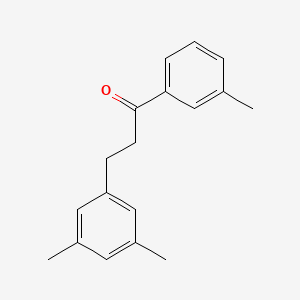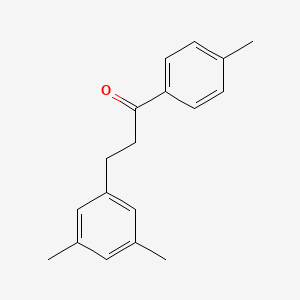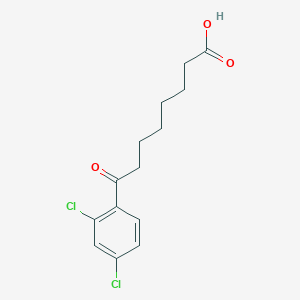
8-(2,4-Dichlorophenyl)-8-oxooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(2,4-Dichlorophenyl)-8-oxooctanoic acid” is a complex organic molecule. It contains a dichlorophenyl group, which is a phenyl ring with two chlorine atoms attached, and an octanoic acid group, which is a type of carboxylic acid with an eight-carbon chain .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other dichlorophenyl compounds. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds in organic compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The dichlorophenyl group would contribute to the aromaticity of the molecule, while the octanoic acid group would introduce a carboxylic acid functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dichlorophenyl and octanoic acid groups. The dichlorophenyl group might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its molecular weight and potentially its lipophilicity .科学的研究の応用
Suzuki–Miyaura Cross-Coupling
8-(2,4-Dichlorophenyl)-8-oxooctanoic acid: may be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . This process is instrumental in synthesizing various pharmaceuticals, polymers, and advanced materials. The compound’s stability and reactivity could make it a valuable participant in these reactions, especially when creating complex, functionalized chemical structures.
Herbicide Formulation
As a derivative of dichlorophenyl compounds, 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid could serve as a precursor or an active ingredient in herbicide formulations . These herbicides are widely used in agriculture to control broadleaf weeds in crops like rice, wheat, and corn. The compound’s properties might influence the selectivity and efficacy of the herbicide, as well as its environmental behavior and degradation.
Microbial Biodegradation Studies
The compound’s structural similarity to known environmental pollutants makes it a subject of interest in microbial biodegradation studies . Research in this area focuses on understanding how microorganisms can break down complex organic pollutants, which is crucial for bioremediation efforts and reducing the impact of chemical waste on ecosystems.
Synthetic Plant Hormone Research
Compounds related to 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid have been used as synthetic plant hormones, particularly auxins . Research into its applications could provide insights into plant growth regulation, offering potential benefits in agriculture and horticulture by influencing crop yields and controlling plant morphology.
Environmental Science
In environmental science, the study of 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid can contribute to understanding the fate and transport of chlorinated compounds in the environment . This includes examining its persistence, bioaccumulation, and potential effects on wildlife and human health, which is essential for risk assessment and regulatory policies.
Material Science
Finally, 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid could find applications in material science, particularly in the development of new functional materials . Its chemical structure could be modified to produce materials with specific properties, such as enhanced thermal stability, electrical conductivity, or photoreactivity, which are valuable in various technological applications.
将来の方向性
The future directions for this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, further studies would be needed to evaluate its efficacy and safety. Alternatively, if it were to be used as a herbicide, research might focus on its environmental impact and potential alternatives .
特性
IUPAC Name |
8-(2,4-dichlorophenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGDNIGSLNPNIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645415 |
Source


|
| Record name | 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-27-0 |
Source


|
| Record name | 2,4-Dichloro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

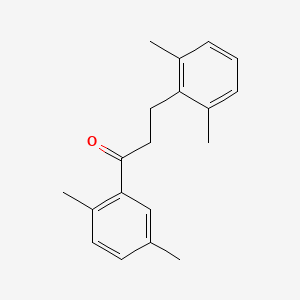
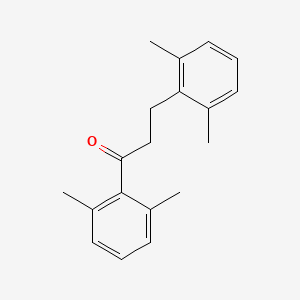
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)
